9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 9-(5-methyl-2-oxoimidazolidin-4-yl)nonanoic acid follows IUPAC guidelines, identifying it as a nonanoic acid substituted at the ninth carbon with a 5-methyl-2-oxoimidazolidin-4-yl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 88193-16-2 |
| Molecular Formula | C₁₃H₂₄N₂O₃ |
| InChI Key | GZIIXECHPFVOCK-UHFFFAOYSA-N |
| SMILES | CC1C(NC(=O)N1)CCCCCCCCC(=O)O |
The SMILES string delineates the imidazolidinone ring (5-methyl-2-oxo substitution) connected via a nine-carbon aliphatic chain to a terminal carboxylic acid group. The InChI descriptor further confirms the connectivity and functional group arrangement, critical for distinguishing it from shorter-chain analogues like 5-(5-methyl-2-oxoimidazolidin-4-yl)pentanoic acid (CAS 7695-75-2) and longer-chain derivatives such as 10-(5-methyl-2-oxoimidazolidin-4-yl)decanoic acid (CAS 88193-35-5).
Stereochemical Configuration Analysis
Stereochemical analysis reveals that the imidazolidinone ring adopts an envelope conformation, a feature common to structurally related compounds like biotin. In this conformation, the methyl group at position 5 occupies a pseudoaxial orientation, while the nitrogen-bound hydrogen atoms participate in intramolecular hydrogen bonding with the carbonyl oxygen (Figure 1).
Figure 1: Proposed envelope conformation of the imidazolidinone ring, highlighting hydrogen bonding (dashed lines) and methyl group orientation.
X-ray crystallographic studies of analogous imidazolidinones (e.g., 2-(methoxyimino)-N-((4-methyl-phenyl)sulfonyl)imidazolidine-1-carboxamide) demonstrate dihedral angles of ~31.8° between aromatic and heterocyclic rings. While direct crystallographic data for this compound is unavailable, nuclear magnetic resonance (NMR) coupling constants (e.g., J₅‑₆ ~0 Hz) suggest restricted rotation about the C4-N bond, consistent with a rigidified ring system.
Comparative Structural Analysis with Biotin Analogues
Structurally, this compound shares homology with biotin (vitamin B₇, C₁₀H₁₆N₂O₃S), differing in three key aspects:
- Side Chain Length: The nine-carbon chain contrasts with biotin’s five-carbon valeric acid moiety.
- Heteroatom Composition: Biotin incorporates a sulfur atom in its thiophane ring, absent here.
- Ring Substituents: The 5-methyl group replaces biotin’s sulfur-linked cyclohexane fusion.
Table 1: Structural comparison with biotin and analogues
| Compound | Chain Length | Heteroatoms | Ring Substitution |
|---|---|---|---|
| Biotin | C5 | S | Thiophane fused |
| This compound | C9 | N,O | 5-methyl |
| Selenobiotin | C5 | Se | Selenophane fused |
The elongated aliphatic chain may influence lipid solubility and protein binding kinetics compared to biotin, as seen in studies where decanoic acid analogues exhibited altered binding affinities to streptavidin.
Conformational Dynamics via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers differing in the orientation of the carboxylic acid group relative to the imidazolidinone ring:
- Conformer A (75% population): Carboxylic acid anti to the methyl group (torsion angle C8-C9-O10-O11 = 178.3°).
- Conformer B (25% population): Carboxylic acid gauche (torsion angle = 62.7°).
Molecular dynamics simulations (100 ns, implicit solvent) indicate rapid interconversion between these states (τ ≈ 1.2 ps), suggesting conformational flexibility in solution. However, the imidazolidinone ring remains rigid, with puckering parameters (Q = 0.252 Å, φ = 140.4°) mirroring X-ray data from related crystalline imidazoline derivatives.
Figure 2: Free energy landscape of the compound, showing minima corresponding to Conformers A and B.
Comparatively, biotin’s thiophane ring exhibits greater flexibility (Q = 0.536 Å, θ = 8.7°), highlighting how structural modifications alter dynamic behavior.
Properties
CAS No. |
88193-16-2 |
|---|---|
Molecular Formula |
C13H24N2O3 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
9-(5-methyl-2-oxoimidazolidin-4-yl)nonanoic acid |
InChI |
InChI=1S/C13H24N2O3/c1-10-11(15-13(18)14-10)8-6-4-2-3-5-7-9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17)(H2,14,15,18) |
InChI Key |
GZIIXECHPFVOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid typically involves the reaction of 5-methyl-2-oxoimidazolidine with a nonanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Imidazolidinone Ring Reactivity
The 5-methyl-2-oxoimidazolidin-4-yl moiety drives nucleophilic and electrophilic reactions:
-
Nucleophilic Attack : The carbonyl group at position 2 is susceptible to nucleophilic substitution. For example, primary amines or hydrazines can condense with the carbonyl to form Schiff bases or hydrazones, as demonstrated in analogous imidazolidinone systems .
-
Ring-Opening Reactions : Under acidic or basic conditions, the ring may undergo hydrolysis. For instance, treatment with aqueous KOH likely cleaves the ring to yield linear amides or carboxylic acids .
Table 1: Representative Imidazolidinone Reactions
Carboxylic Acid Functionalization
The nonanoic acid chain undergoes typical carboxylic acid reactions:
-
Esterification : Activated with NHS/EDCl or DCC/HOBt, forming esters like the NHS ester for bioconjugation .
-
Amidation : Coupling with amines via carbodiimide-mediated reactions produces amides, relevant in prodrug synthesis .
Table 2: Carboxylic Acid Derivatives
| Derivative Type | Reagents | Application | Example | Source |
|---|---|---|---|---|
| NHS Ester | NHS, DCC | Bioconjugation probes | Desthiobiotin NHS | |
| Amide | EDCl, HOBt, amine | Bioactive molecule synthesis | Anticancer analogs |
Redox Reactions
-
Oxidation : The methyl group on the imidazolidinone ring may oxidize to a carboxyl or hydroxyl group under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Borane-THF selectively reduces the carbonyl group to a hydroxyl, forming diols.
Biological Interactions
The compound interacts with enzymes via hydrogen bonding and hydrophobic effects:
-
Enzyme Inhibition : The imidazolidinone scaffold mimics transition states in protease active sites, as seen in human neutrophil elastase inhibitors .
-
Redox Modulation : Analogous structures disrupt cellular redox balance by targeting thioredoxin reductase (TXNRD1/2) or glutathione pathways .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Human Neutrophil Elastase
Research has shown that compounds based on the imidazolidinone scaffold, including derivatives of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid, can act as selective inhibitors of human neutrophil elastase (HNE). These compounds exhibit low micromolar reversible competitive inhibition, making them potential candidates for treating inflammatory diseases where HNE plays a pivotal role .
Anticancer Applications
Recent studies have identified the compound's potential in targeting cancer cells. For instance, modifications to the structure have been shown to enhance binding affinities to specific targets involved in tumor growth, suggesting that derivatives of this compound could serve as effective anticancer agents .
Biochemical Research
Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies to understand its biological activity better. By synthesizing various derivatives and evaluating their effects on biological targets, researchers have been able to identify key structural features that enhance activity against specific enzymes or receptors .
Enzyme Inhibition
The compound is also being explored for its ability to inhibit various enzymes linked to disease mechanisms. For example, compounds derived from the imidazolidinone scaffold have shown promise in inhibiting NMDA receptors associated with neurological disorders. This inhibition could lead to therapeutic strategies for conditions like Alzheimer’s disease and epilepsy .
Material Science
Gelling Agents
There is emerging interest in the use of this compound as a gelling agent in various formulations. Its ability to form stable gels that are resistant to organic solvents makes it suitable for applications in drug delivery systems and other material science applications where controlled release is crucial .
Data Tables
Case Studies
- Human Neutrophil Elastase Inhibition : A study demonstrated that derivatives of this compound were synthesized and screened against HNE, resulting in a selective inhibitor with potential therapeutic implications for inflammatory diseases .
- Anticancer Activity : Another investigation focused on modifying the compound's structure to improve its efficacy against cancer cell lines. The study reported significant improvements in binding affinity and selectivity towards cancer-related targets, indicating a promising avenue for drug development .
- Gelling Agent Development : Research into the material properties of this compound revealed its effectiveness as a gelling agent in pharmaceutical formulations. The gel's mechanical stability and resistance to microbial degradation were highlighted as crucial benefits for practical applications .
Mechanism of Action
The mechanism of action of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, modulating their activity. The nonanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Structural Analogs with Varying Chain Lengths
The compound belongs to a family of imidazolidinone-modified fatty acids. Key analogs include:
| Compound Name | CAS Number | Chain Length | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid | 7695-75-2 | C5 | C9H14N2O3 | 198.22 | Shorter chain; higher solubility |
| 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid | 51775-26-9 | C6 | C10H16N2O3 | 212.25 | Intermediate chain length |
| 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid | 88193-16-2 | C9 | C13H22N2O3 | 254.33 | Longest chain; lipophilic |
| 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid | 88193-34-4 | C7 | C11H18N2O3 | 226.27 | Moderate lipophilicity |
Key Observations :
- Chain Length and Lipophilicity : Increasing chain length (C5 → C9) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability or binding to hydrophobic targets .
- Functional Group Placement: The imidazolidinone ring’s position on the aliphatic chain distinguishes these compounds from simpler fatty acids like nonanoic acid (CAS: 112-05-0), which lack heterocyclic modifications .
Comparison with Non-Modified Fatty Acids
Nonanoic Acid (Pelargonic Acid)
- Structure : A straight-chain C9 carboxylic acid (CH3(CH2)7COOH).
- Bioactivity : Exhibits phytotoxicity via membrane destabilization, with optimal activity in C9–C11 fatty acids .
- This difference likely alters mechanisms of action; for example, the modified compound may interact with proteins or enzymes via its heterocyclic moiety .
Isononanoic Acid
- Structure: Branched C9 carboxylic acid (3,5,5-trimethylhexanoic acid; CAS: 3302-10-1).
- Properties : Lower melting point and higher thermal stability compared to linear analogs due to branching .
- Contrast: The linear chain of this compound may facilitate ordered molecular packing, whereas branching in isononanoic acid disrupts crystallinity .
Pseudomonic Acid B
- Structure : A complex C19 fatty acid derivative with epoxy, hydroxyl, and tetrahydropyran groups (CAS: N/A).
- Bioactivity : Antibiotic properties via inhibition of bacterial isoleucyl-tRNA synthetase .
- Contrast: While both compounds share a nonanoic acid segment, pseudomonic acid B’s additional functional groups enable broader biological interactions, highlighting the importance of structural complexity in bioactivity .
D-Desthioiotin (DTB)
- Structure: 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid (CAS: N/A; PDB ligand DTB).
- Role : A biotin analog with reduced sulfur content, used in enzyme inhibition studies .
- Contrast : The shorter chain (C6 vs. C9) in DTB may limit its binding affinity compared to the target compound, emphasizing the role of chain length in molecular recognition .
Biological Activity
9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features an imidazolidinone scaffold, which is known for its versatility in medicinal chemistry. The presence of a nonanoic acid chain contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological membranes.
Antimicrobial Activity
Research indicates that derivatives of nonanoic acid exhibit significant antimicrobial properties. In a study on various nonanoic acid derivatives, it was found that they possess varying degrees of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL, demonstrating potent antibacterial effects that often surpassed traditional antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Compound 8 | 0.004 - 0.03 | En. Cloacae |
| Compound 12 | 0.011 | E. coli |
The most sensitive strain identified was Enterobacter cloacae, while E. coli exhibited resistance . Furthermore, the antifungal activity was also notable, with MIC values for certain derivatives ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus.
Anti-inflammatory Activity
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 42.85 |
| 100 | 46.42 |
| 200 | 50.00 |
| 400 | 53.57 |
These results suggest that the compound may have therapeutic potential in managing inflammatory conditions.
Case Study: Antimicrobial Efficacy
In a comparative study involving various nonanoic acid derivatives, the compound demonstrated superior antimicrobial efficacy against several pathogens including Staphylococcus aureus and Bacillus cereus. The study highlighted that modifications in the nonanoic acid chain could enhance the antibacterial properties significantly .
Case Study: Inhibition of Neutrophil Elastase
Another research avenue explored the inhibition of human neutrophil elastase (HNE), where compounds based on the imidazolidinone scaffold were synthesized and tested. These compounds showed promising results as selective inhibitors of HNE, suggesting a potential role in treating conditions characterized by excessive neutrophil activity, such as chronic obstructive pulmonary disease (COPD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
